![molecular formula C16H17N5O3S2 B2572867 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 905765-28-8](/img/structure/B2572867.png)
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Thiophene derivatives
Thiophene is a five-membered aromatic ring with one sulfur atom. Compounds containing a thiophene ring have been found to possess various biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .
Triazole derivatives
Triazole refers to either one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms. Triazoles have been found to exhibit a wide range of biological activities including antifungal, antibacterial, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide typically involves several steps:
Initial Formation: : Starting from 2,4-dimethoxyphenyl acetic acid, the carboxylic group is converted to a corresponding acyl chloride using thionyl chloride.
Amide Formation: : This acyl chloride is then reacted with 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol to form the final compound. The reaction often occurs under mild acidic or basic conditions to promote the formation of the amide bond.
Industrial Production Methods
While specific industrial methods might vary, they generally follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Industrial processes also focus on efficient reaction times and the use of scalable equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation and reduction reactions, particularly at the thiol and amino groups.
Substitution Reactions: : The aromatic rings and the triazole moiety provide sites for electrophilic and nucleophilic substitution reactions.
Hydrolysis: : The amide bond may undergo hydrolysis under strong acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride are typical.
Substitution: : Halogenating agents and nucleophiles like hydroxyl groups or amines.
Hydrolysis: : Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced thiol and amino functionalities.
Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
Catalysis: : Used as a catalyst or ligand in organic synthesis due to its thiol and triazole functionalities.
Material Science: : Incorporated in the design of new materials with specific electronic properties.
Biology and Medicine
Antimicrobial Agents: : Potential as a scaffold for developing antimicrobial drugs.
Enzyme Inhibition: : Explored for its potential to inhibit specific enzymes involved in various diseases.
Industry
Agricultural Chemicals: : Used in the synthesis of compounds with pesticidal properties.
Polymer Chemistry: : As a monomer or co-monomer in the synthesis of specialized polymers.
Comparison with Similar Compounds
Similar Compounds
2-{[4-amino-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide: : Similar structure with a phenyl group instead of a thiophene.
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide: : Furan replaces the thiophene moiety.
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide: : Pyridine replaces thiophene.
Uniqueness
The thiophene ring in 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide imparts distinct electronic properties that influence its chemical reactivity and biological activity. This differentiates it from its analogs with phenyl, furan, or pyridine rings, offering unique interactions with biological targets and diverse applications.
Conclusion
This compound stands out due to its intricate structure and versatile applications in various fields. From synthesis to potential medical uses, this compound exemplifies the fascinating interplay between chemistry and biology.
Any other topics or follow-ups?
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c1-23-10-5-6-11(12(8-10)24-2)18-14(22)9-26-16-20-19-15(21(16)17)13-4-3-7-25-13/h3-8H,9,17H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTQTDHTECNRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
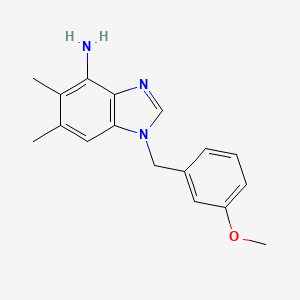
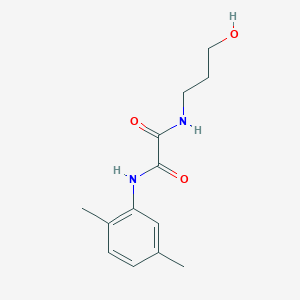
![2-[({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenylpyrimidin-4-ol](/img/structure/B2572786.png)
![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2572787.png)
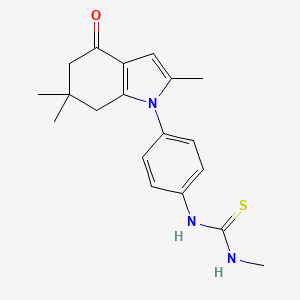
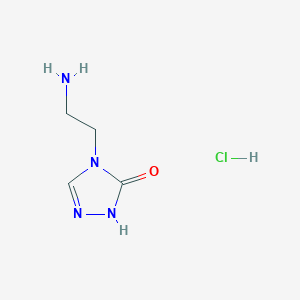
![5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2572792.png)
![13-chloro-5-[2-(2-chlorophenyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2572793.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)
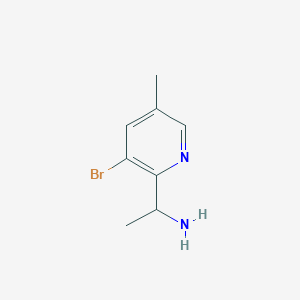

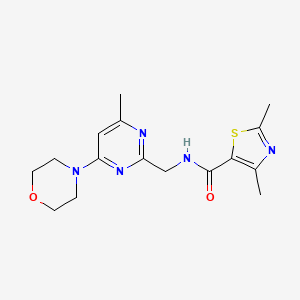
![N-butyl-3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2572802.png)
![2,2-Dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B2572807.png)
